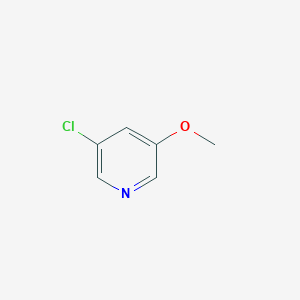

3-Chloro-5-methoxypyridine

Descripción general

Descripción

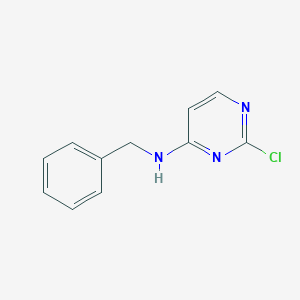

3-Chloro-5-methoxypyridine is a pharmaceutical intermediate . It is a heterocyclic compound and a derivative of pyridine . The molecular formula is C6H6ClNO .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxypyridine consists of a pyridine ring with a chlorine atom and a methoxy group attached to it . The molecular weight is 143.57100 .

Physical And Chemical Properties Analysis

3-Chloro-5-methoxypyridine has a molecular weight of 143.57100 . It has a density of 1.21g/cm3 . The boiling point is 198.4ºC at 760mmHg . The flash point is 73.8ºC .

Aplicaciones Científicas De Investigación

Chemical Synthesis

“3-Chloro-5-methoxypyridine” is used as a starting material in chemical synthesis . It’s a unique chemical that can be used to produce other compounds, which can then be used in various applications.

Production of Herbicides and Insecticides

This compound has been used in the synthesis of some herbicides and insecticides . This is due to its unique properties that make it effective in controlling pests.

Fluorinated Pyridines Synthesis

“3-Chloro-5-methoxypyridine” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Medical Research

Fluoropyridines, which can be synthesized from “3-Chloro-5-methoxypyridine”, present a special interest as potential imaging agents for various biological applications . This is particularly useful in medical research and diagnostics.

Agricultural Research

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “3-Chloro-5-methoxypyridine” can play a crucial role in this process.

Chromatographic Separations

“3-Chloro-5-methoxypyridine” can be used in chromatographic separations . This is due to its unique properties that enhance the chromatographic separations after some hydroxyl groups of the anchored β-CD were substituted by the 3-chloro-5-methylphenylcarbamate groups .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it’s involved in .

Mode of Action

3-Chloro-5-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium, to form new carbon-carbon bonds . The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond .

Biochemical Pathways

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Safety and Hazards

3-Chloro-5-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHLLHHHQAFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454908 | |

| Record name | 3-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methoxypyridine | |

CAS RN |

95881-83-7 | |

| Record name | 3-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key findings of the research on 3-chloro-5-methoxypyridine?

A1: The research [] focuses on the synthesis of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration reactions. The authors successfully synthesized the target compound and demonstrated that its nitration can yield either the mono-nitro derivative (5-chloro-3-methoxy-2-nitropyridine N-oxide) or the di-nitro derivative (3-chloro-5-methoxy-2,6-dinitropyridine) depending on the reaction conditions. This finding highlights the influence of reaction parameters on the regioselectivity of nitration in this substituted pyridine N-oxide system. The study also explored the removal of substituents (chloro and methoxy groups) through base hydrolysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

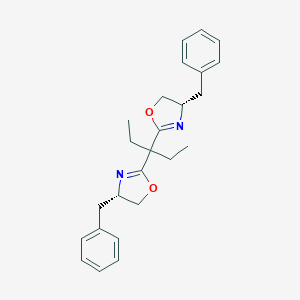

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)

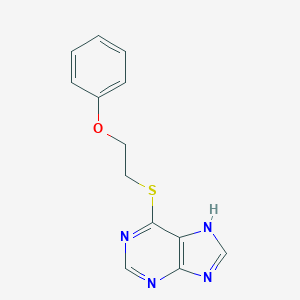

![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)

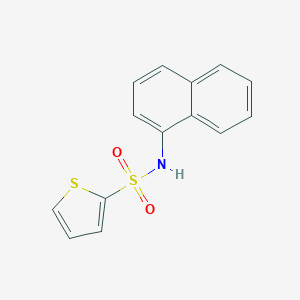

![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)

![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)